

solubility and stability of 1-Boc-4-cyano-4-hydroxypiperidine

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Compound of Interest

Compound Name: 1-Boc-4-cyano-4-hydroxypiperidine

Cat. No.: B1441515

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An In-depth Technical Guide to the Solubility and Stability of 1-Boc-4-cyano-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-cyano-4-hydroxypiperidine (CAS No. 908140-15-8) is a valuable synthetic intermediate in medicinal chemistry, prized for its densely functionalized piperidine core. However, its utility is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive analysis of these characteristics, grounded in the fundamental chemistry of its constituent functional groups: a tert-butoxycarbonyl (Boc) protected amine and a cyanohydrin. Due to the limited availability of direct published data for this specific molecule, this document emphasizes predictive analysis based on established chemical principles and provides robust, actionable protocols for researchers to determine these properties empirically. We will explore the mechanistic underpinnings of its stability, potential degradation pathways, and offer field-proven methodologies for its handling, analysis, and storage to ensure its integrity throughout the research and development lifecycle.

Introduction and Physicochemical Overview

1-Boc-4-cyano-4-hydroxypiperidine is a bifunctional scaffold used in the synthesis of complex nitrogen-containing heterocycles. The piperidine ring is a privileged structure in drug discovery, and this intermediate offers multiple points for synthetic elaboration. The Boc group provides a stable yet readily cleavable protecting group for the nitrogen, while the 4-cyano and 4-hydroxy functionalities (a cyanohydrin) at a quaternary center offer a unique starting point for further chemical modification, such as reduction of the nitrile to a primary amine.^[1]

The inherent stability of this molecule is dictated by its two key functional groups. The Boc-protected amine is notoriously stable to basic and nucleophilic conditions but is labile in strong acid.^{[2][3]} Conversely, the cyanohydrin moiety is in a state of equilibrium with its corresponding ketone (N-Boc-4-piperidone) and hydrogen cyanide (HCN). This equilibrium is highly sensitive to pH, temperature, and the presence of water, making it the most critical factor in the compound's overall stability.^{[4][5]}

Table 1: Physicochemical Properties of **1-Boc-4-cyano-4-hydroxypiperidine**

| Property | Value | Reference(s) |
|---------------------|---|----------------------|
| CAS Number | 908140-15-8 | ^{[6][7][8]} |
| Molecular Formula | C ₁₁ H ₁₈ N ₂ O ₃ | ^[6] |
| Molecular Weight | 226.27 g/mol | ^[6] |
| Appearance | White to off-white crystalline powder | N/A |
| Recommended Storage | Sealed in dry, 2-8°C | ^[6] |

Solubility Profile: A Predictive and Practical Approach

Quantitative solubility data for **1-Boc-4-cyano-4-hydroxypiperidine** is not widely published. However, a qualitative assessment can be made based on its molecular structure, and a reliable experimental protocol can be employed for precise determination.

Theoretical Solubility Assessment

The molecule possesses both polar and non-polar characteristics.

- **Polar Features:** The hydroxyl (-OH) and cyano (-C≡N) groups are polar and capable of hydrogen bonding, suggesting solubility in polar protic and aprotic solvents.
- **Non-Polar Features:** The tert-butyl group of the Boc protector and the piperidine ring's hydrocarbon backbone are non-polar, favoring solubility in organic solvents.

Based on this, the following solubilities can be predicted:

- **High Solubility:** Expected in polar organic solvents such as methanol, ethanol, DMSO, and DMF.
- **Moderate Solubility:** Expected in chlorinated solvents like dichloromethane (DCM) and chloroform, and in ethers like THF.
- **Low Solubility:** Expected in non-polar solvents such as hexanes and toluene.
- **Aqueous Solubility:** The presence of the polar cyanohydrin functionality suggests some solubility in water, but this is likely limited by the hydrophobic Boc group. The decomposition of the cyanohydrin in aqueous solutions further complicates this assessment.^[4]

Experimental Protocol for Gravimetric Solubility Determination

To obtain quantitative data, a straightforward gravimetric method can be employed. This protocol is designed to establish a self-validating system for determining solubility in any given solvent at a specific temperature.

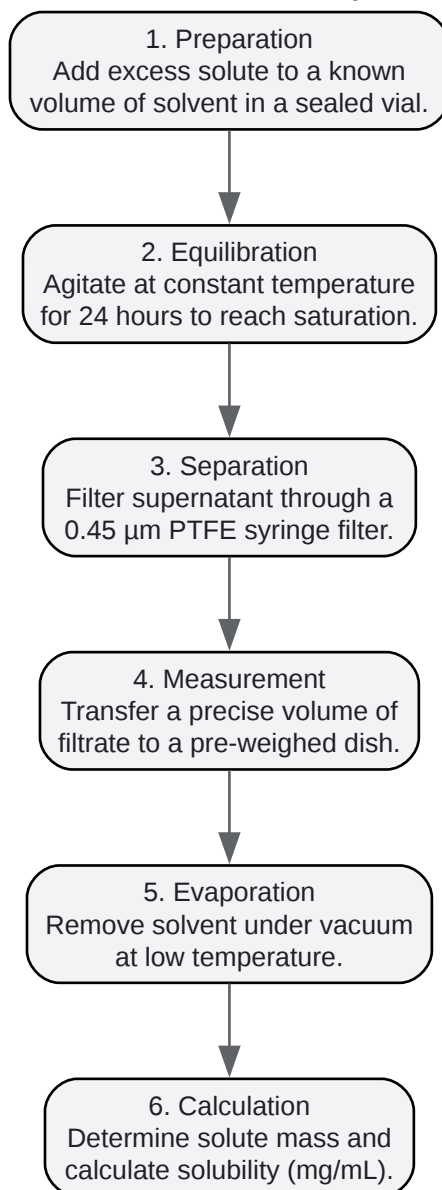
Methodology

- **Preparation:** Add an excess amount of **1-Boc-4-cyano-4-hydroxypiperidine** to a known volume (e.g., 2.0 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Agitate the vial at a constant, controlled temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure the solution has

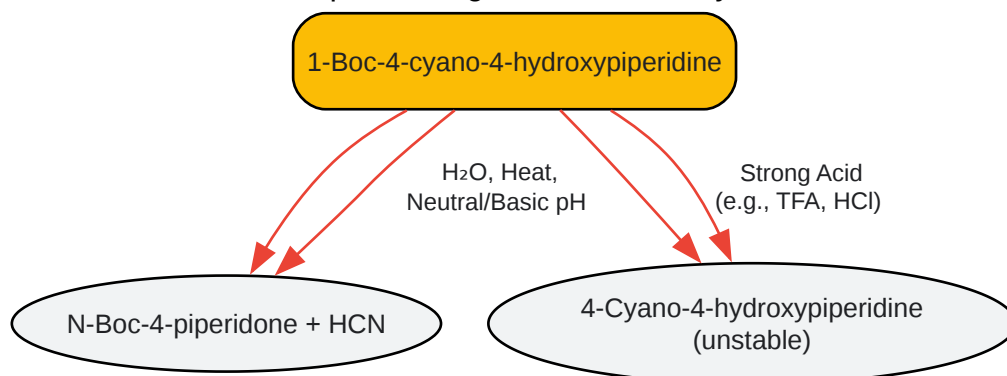
reached equilibrium.

- Separation: Allow the vial to stand at the same constant temperature until the excess solid has settled. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a syringe fitted with a chemically inert filter (e.g., 0.45 μm PTFE) to prevent transfer of any solid particles.
- Measurement: Transfer the filtered solution into a pre-weighed, dry evaporation dish. Record the combined weight.
- Evaporation: Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the solute.
- Final Weighing: Once the solvent is completely removed, re-weigh the dish containing the dry solute.
- Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the aliquot taken.

Workflow for Gravimetric Solubility Determination



Proposed Degradation Pathways



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